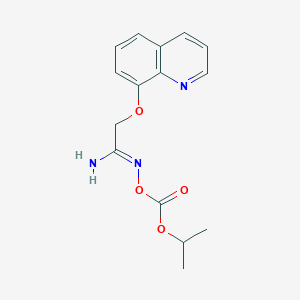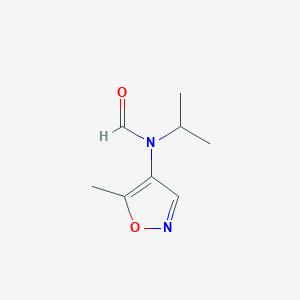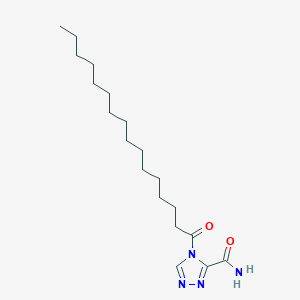![molecular formula C42H39OP3Ru B12882051 Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium is a coordination compound that features a ruthenium center coordinated to a tripodal ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane, and carbonyl and hydride ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium can be synthesized through the reaction of ruthenium trichloride with 1,1,1-tris(diphenylphosphinomethyl)ethane in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the ruthenium center. The resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands such as carbonyl and hydride can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other donor ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(IV) species, while reduction may produce ruthenium(II) species. Substitution reactions can result in a variety of ruthenium complexes with different ligands.
Applications De Recherche Scientifique
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological molecules.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of ruthenium and the effects of different ligands on its properties.
Mécanisme D'action
The mechanism by which carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium exerts its effects involves coordination to various substrates through its ruthenium center. The tripodal ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane, stabilizes the ruthenium center and facilitates interactions with other molecules. The carbonyl and hydride ligands play crucial roles in catalytic cycles, such as hydrogenation, by providing reactive sites for substrate activation and transformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(diphenylphosphinomethyl)ethane: A similar tripodal ligand that forms complexes with various metals.
Tris(2-diphenylphosphinoethyl)amine: Another tripodal ligand with a different backbone structure.
Bis(diphenylphosphinoethyl)phenylphosphine: A bidentate ligand with similar phosphine groups.
Uniqueness
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium is unique due to its specific combination of ligands and the resulting structural and electronic properties. The presence of both carbonyl and hydride ligands, along with the tripodal phosphine ligand, provides a versatile platform for various catalytic applications and makes it distinct from other ruthenium complexes.
Propriétés
Formule moléculaire |
C42H39OP3Ru |
|---|---|
Poids moléculaire |
753.7 g/mol |
InChI |
InChI=1S/C41H39P3.CO.Ru/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;1-2;/h2-31H,32-34H2,1H3;; |
Clé InChI |
JIMQMMZWTYFCEA-UHFFFAOYSA-N |
SMILES canonique |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.[C]=O.[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)

![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)




![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)
methyl butanoate](/img/structure/B12882046.png)

![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)

